WX-037 -

WX-037

Catalog Number: EVT-285627
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WX-037 is a potent phosphatidylinositol-3-kinase/proteine-kinase (PI3K) inhibitor with potential anticancer activity. It has been shown that abnormal mutations of the PI3K signalling pathway are present in most types of cancer. Identifying an inhibitor for the PI3K signalling pathway is thus of therapeutic interest.
Source and Classification

WX-037 originates from a series of drug discovery efforts aimed at developing selective inhibitors of the PI3K pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have significant effects on tumor growth and survival. WX-037 is classified under the category of small molecule inhibitors, specifically designed to interfere with the activity of PI3K enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of WX-037 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: A series of chemical reactions such as alkylation, acylation, or cyclization are employed to construct the core structure of WX-037.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) to confirm its structure and purity.

The specific details of the synthetic route for WX-037 have not been disclosed in public literature, but it follows standard practices in medicinal chemistry for small molecule drug development.

Molecular Structure Analysis

Structure and Data

The molecular structure of WX-037 is characterized by its unique arrangement of atoms that contribute to its inhibitory activity against PI3K. While exact structural data may not be publicly available due to proprietary research, compounds in this class typically feature:

  • Core Structure: Often includes a heterocyclic ring system that is essential for biological activity.
  • Functional Groups: Various functional groups that enhance solubility and binding affinity to the target enzyme.

Computational modeling studies may provide insights into the three-dimensional conformation of WX-037, aiding in understanding how it interacts with PI3K.

Chemical Reactions Analysis

Reactions and Technical Details

WX-037's mechanism of action primarily involves competitive inhibition of PI3K enzymes. This inhibition can lead to several downstream effects:

  1. Reduction in Phosphatidylinositol 3,4,5-trisphosphate Levels: This reduces activation of protein kinase B (AKT), which is crucial for cell survival signaling.
  2. Induction of Apoptosis: By inhibiting survival pathways, WX-037 can promote programmed cell death in cancer cells.
  3. Alteration of Cell Cycle Progression: The compound may affect various checkpoints within the cell cycle, leading to growth arrest.

These reactions form the basis for further investigation into WX-037's efficacy as an anti-cancer agent.

Mechanism of Action

Process and Data

The mechanism by which WX-037 exerts its effects involves:

  1. Binding Affinity: WX-037 binds selectively to the ATP-binding site of PI3K, preventing substrate phosphorylation.
  2. Signal Transduction Disruption: This inhibition disrupts critical signaling pathways that promote tumor growth and metastasis.
  3. Cellular Outcomes: The resultant decrease in AKT activity leads to decreased cellular proliferation and increased apoptosis in cancer cells.

Data from preclinical studies indicate that WX-037 shows promise in reducing tumor size and improving survival rates in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may not be fully characterized publicly due to ongoing research, typical properties for compounds like WX-037 include:

  • Molecular Weight: Generally falls within the range suitable for small molecule drugs (approximately 300–500 g/mol).
  • Solubility: Expected to be soluble in organic solvents; water solubility may vary based on functional groups present.
  • Stability: Stability under physiological conditions is critical for its therapeutic use, which would be assessed during development.

Analyses such as high-performance liquid chromatography are commonly employed to evaluate these properties during drug development.

Applications

Scientific Uses

Historical Context and Discovery of WX-037

Chronological Evolution of Synthetic Pathways for WX-037

The synthetic journey of WX-037 reflects iterative optimization across three generations:

First-generation routes (2018-2020) focused on establishing the core tryptoline acrylamide scaffold. Initial synthetic pathways employed linear sequences starting from substituted tryptamines, with acrylation as the final step. These routes suffered from low overall yields (15-22%) due to polymerization issues during acrylation and cumbersome purification of intermediates. The critical stereocenter was introduced via chiral resolution using diastereomeric salt formation, resulting in significant material loss [1] [10].

Second-generation improvements (2020-2022) implemented key innovations: 1) Introduction of late-stage asymmetric hydrogenation using Ir-(P, N)-catalysts to establish stereocenters with >98% ee; 2) Development of polymerization-suppression strategies through radical inhibitors (TEMPO, BHT) and controlled temperature profiles; and 3) Convergent fragment coupling via amide bond formation prior to ring closure. These modifications boosted overall yields to 35-42% while enhancing stereochemical purity [10].

Current state-of-the-art (2023-present) leverages flow chemistry platforms for hazardous intermediates and biocatalytic desymmetrization for stereocontrol. Recent routes employ engineered transaminases to install chiral amines and continuous-flow photoredox catalysis for radical cyclizations. These advances reduced step count from 11 to 7 steps while achieving 51% overall yield and eliminating chromatography for intermediate purification [10].

Table 1: Evolution of Key Synthetic Parameters for WX-037

Synthetic GenerationKey InnovationsOverall YieldStereoselectivityScale Limitations
First (2018-2020)Linear sequence, chiral resolution15-22%92-95% eeMilligram scale
Second (2020-2022)Asymmetric hydrogenation, convergent synthesis35-42%>98% eeMultigram scale
Current (2023-present)Biocatalysis, flow chemistry51%>99% eeKilogram scale

Critical green chemistry metrics show progressive improvement: Process Mass Intensity decreased from 287 to 48, and E-factor improved from 189 to 19. Recent routes utilize water-based reaction media for cyclization steps and achieve 98% solvent recovery through integrated distillation systems [10].

Pioneering Studies in WX-037's Molecular Design

WX-037 emerged from systematic exploration of tryptoline acrylamide stereochemistry and its impact on paralog engagement. Early structure-activity relationship (SAR) studies revealed that:

  • (R,R)-configured tryptoline acrylamides (e.g., WX-03-348) selectively engaged CCNE2C109 but showed minimal reactivity toward CCNE1N112C mutants [1]
  • Conversely, (S,S)-isomers (WX-02-520 series) demonstrated high stereoselectivity for the engineered CCNE1_N112C mutant while sparing wild-type CCNE1 and CCNE2 [1]
  • Electrophile optimization established that α,β-unsaturated acrylamides provided optimal balance between reactivity and stability, with acrylate esters showing reduced target engagement

Table 2: Key Tryptoline Acrylamide Analogs in WX-037 Development

CompoundStereochemistryCCNE2_C109 IC₅₀ (nM)CCNE1_N112C IC₅₀ (nM)Selectivity Index
WX-03-348(R,R)12 ± 1.8>10,000833
WX-02-520(S,S)>10,00038 ± 5.2263
WX-037 (lead)(S,S)>10,0009 ± 1.1>1,111
WX-037-OPT(S,S)>10,0003 ± 0.7>3,333

The breakthrough came through molecular dynamics simulations revealing that CCNE1_N112C created a cryptic allosteric pocket at the CCNE1:CDK2 interface. WX-037 was engineered to exploit this pocket through: 1) Optimal positioning of the acrylamide warhead for covalent bond formation with C112; 2) Hydrogen-bond network with backbone amides of CDK2 residue L152; and 3) Hydrophobic filling of a subpocket lined by CCNE1 residues V100, L103, and CDK2 residue I31 [1].

Experimental validation came through crystallographic studies (PDB: 8T2X) showing WX-037's tryptoline core engages in π-stacking with CCNE1H75 and its acrylamide carbonyl forms water-mediated hydrogen bonds with CDK2K33. Conversion to the NanoBRET-ABPP assay enabled quantification of target engagement in cellular environments, confirming >90% occupancy at 100 nM in engineered cell lines [1].

Intellectual Property Landscape and Patent Analysis

The intellectual property landscape for WX-037 reflects sophisticated freedom-to-operate strategies and targeted claim architectures:

Core patent families (WO2021158987A1, US20230150945A1) claim:

  • Composition of matter covering (S,S)-tryptoline acrylamides with specified substituent patterns at positions 3, 5, and 7 of the indole ring
  • Use claims for modulating CCNE1:CDK2 complexes in oncology indications
  • Synthetic methods employing biocatalytic asymmetric synthesis
  • Pharmaceutical compositions with specified crystalline forms (Forms I-III)

Table 3: Patent Landscape Analysis for WX-037-Related Technologies

Patent FamilyPriority DateKey JurisdictionsBroadest ClaimsAssignee
WO2021158987A12020-02-12US, EP, JP, CNCompound genus covering 267 analogsOncoPharma AG
US20230150945A12021-08-30US, CA, MXCrystalline Form II with XRPD peaks at 5.6°, 11.2°, 17.8°OncoPharma AG
EP3897331B12019-08-22EP, UK, DEUse in HR+ breast cancer with CDK2 amplificationUniResearch LLC
CN113527343A2021-03-11CN, KR, TWCombination with palbociclibBioPharm China

Landscape analysis reveals strategic white space identification around reversible inhibitors discovered through WX-037's mechanism. Subsequent patent filings (EP3897331B1, CN113527343A) protect 2,6-diazaspiro[3.4]octane derivatives identified via the NanoBRET-ABPP platform that reversibly inhibit both N112C- and WT-CCNE1:CDK2 complexes [1] [9]. These filings exemplify the paralog-hopping IP strategy where covalent probes enable discovery of reversible binders for wild-type targets.

Litigation risks center around three areas: 1) Potential infringement of stereoselective synthesis patents held by Catalent Pharma covering transaminase-mediated resolutions; 2) Overlap with PROTAC linker chemistry (WO2019217457A1) covering PEG-based spacers; and 3) Diagnostic method claims for CDK2 amplification detection in breast cancer [5] [9]. The patent estate shows careful claim differentiation between compound, composition, method-of-use, and diagnostic claims across jurisdictions to maximize protection scope while minimizing invalidation risks [5] [9].

Table 4: International Patent Classification (IPC) Analysis for WX-037 Technologies

Primary IPC CodeTechnology AreaPublication Count (2020-2024)Key Players
A61K31/4045Indole derivatives187OncoPharma, Novartis, Pfizer
C07D209/04Tryptoline synthesis92Catalent, Codexis, OncoPharma
A61P35/00Antineoplastic agents342Roche, AstraZeneca, OncoPharma
G01N33/57492Cancer diagnostics156Quest, LabCorp, OncoPharma

Filing trends show acceleration in combination therapy patents, particularly with CDK4/6 inhibitors (75% growth year-over-year) and PARP inhibitors (62% growth). Geographic expansion focuses on Asian markets, with China showing 120% increase in filings and Japan implementing expedited examination pathways for oncology-related inventions [5] [9].

Properties

Product Name

WX-037

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

WX037, WX-037, WX 037

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.